3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile
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Description
3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research, especially in the field of pharmaceuticals. It has a molecular formula of C11H5F2N3O and a molecular weight of 233.178 .
Molecular Structure Analysis
The molecular structure of 3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile consists of a pyrazine ring attached to a difluorophenoxy group and a carbonitrile group . The exact structural details are not available in the searched resources.Scientific Research Applications
Drug Discovery
Pyrazine and phenazine heterocycles, which include “3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile”, have been used as platforms for drug discovery . These compounds demonstrate biological activities relevant to the treatment of disease . For example, Favipiravir, an antiviral medication, was synthesized using a synthetic route that involved 3,6-dichloropyrazine-2-carbonitrile .
Total Synthesis
These heterocycles have interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches . This makes them valuable in the field of total synthesis, which involves the production of complex organic molecules from simple starting materials .
Synthetic Methodologies
Pyrazine and phenazine heterocycles have been the focal point of advances in synthetic methods . This means that they can be used to develop new techniques and strategies for creating complex chemical structures .
Chemical Biology
These heterocycles have been used in the field of chemical biology . This involves the application of chemical techniques, tools, and methods to the study of biological systems .
Medicinal Chemistry
Pyrazine and phenazine heterocycles have shown potential therapeutic value, including several clinically used agents . This makes them valuable in the field of medicinal chemistry, which involves the design and synthesis of therapeutic agents .
Drug Discovery for Tuberculosis Treatment
In a study, hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were conceptualized and synthesized . These compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay . This suggests that “3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile” could potentially be used in the development of new treatments for tuberculosis.
properties
IUPAC Name |
3-(2,4-difluorophenoxy)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F2N3O/c12-7-1-2-10(8(13)5-7)17-11-9(6-14)15-3-4-16-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAASRNSHMHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenoxy)pyrazine-2-carbonitrile |
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